[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Overview
Description
- [1,1’-Bipyrrole]-2,2’,5,5’-tetraone is a chemical compound with a unique structure.
- It belongs to the class of pyrrole derivatives and contains four pyrrole rings.
- The compound’s name suggests that it has substituents at the 2, 2’, 5, and 5’ positions of the bipyrrole core.
Synthesis Analysis
- The synthesis of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone involves specific reactions and starting materials.
- Further details on the synthetic pathways would require a review of relevant research papers.
Molecular Structure Analysis
- The molecular structure of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone can be determined using techniques like X-ray crystallography or computational methods.
- These methods reveal bond lengths, angles, and overall geometry.
Chemical Reactions Analysis
- Investigating the reactivity of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone with various reagents and conditions is essential.
- This analysis would include potential reactions, intermediates, and products.
Physical And Chemical Properties Analysis
- Determining properties such as solubility, melting point, boiling point, and stability.
- Investigating its behavior under different conditions (e.g., pH, temperature).
Scientific Research Applications
Conformational Analysis
Various symmetrical and unsymmetrical 1,1',5,5'-tetraaryl-2,2'-bipyrroles, including derivatives of [1,1'-Bipyrrole]-2,2',5,5'-tetraone, were analyzed for their conformations. It was found that these compounds adopt twisted conformations in the ground state, but their conformations in the excited state are close to planar. This is indicative of effective conjugation through the π-system, which is significant in materials science for developing optical and electronic materials (Ogura, Matsumoto, & Kobayashi, 2006).
Luminescence Properties
Research has demonstrated the highly luminescent properties of functionalized bipyrroles, including derivatives similar to [1,1'-Bipyrrole]-2,2',5,5'-tetraone. They show strong UV emission with quantum yields close to unity in the solid state, making them potential candidates for applications in electroluminescent devices (Che et al., 2001).
Synthesis and Physical Properties
A study on the synthesis and physical properties of novel 1,1',5,5'-Tetraaryl-2,2'-bipyrroles, closely related to [1,1'-Bipyrrole]-2,2',5,5'-tetraone, reveals insights into their structural and electronic characteristics. These compounds are important for understanding the relationship between molecular structure and physical properties, which is crucial in the design of new materials for various applications (Matsumoto, Kobayashi, & Ogura, 2005).
X-ray Crystallography and Emission Properties
The crystal structures and solid-state emission properties of certain bipyrroles, including compounds structurally similar to [1,1'-Bipyrrole]-2,2',5,5'-tetraone, have been studied. These investigations contribute to a deeper understanding of the molecular geometry and its impact on electronic properties, which is essential for developing new optoelectronic materials (Okawara et al., 2015).
Building Blocks for Macrocyclic and Materials Chemistry
Research on stable 2,2'-bipyrroles substituted at positions 5 and 5' highlights their potential as building blocks for macrocyclic and materials chemistry. Their unique geometry extends the π-conjugation of the systems, impacting their electronic properties, which is valuable for the development of new materials with specific electronic and optical properties (Anguera et al., 2017).
Safety And Hazards
- Assessing potential risks associated with handling [1,1’-Bipyrrole]-2,2’,5,5’-tetraone.
- Safety precautions should be outlined to prevent accidents or exposure.
Future Directions
- Research gaps or areas for further investigation related to this compound.
- Potential applications or modifications based on its properties.
properties
IUPAC Name |
1-(2,5-dioxopyrrol-1-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNTZEWNQWMZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62238-79-3 | |
Record name | [1,1′-Bi-1H-pyrrole]-2,2′,5,5′-tetrone, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62238-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00431153 | |
Record name | [1,1'-Bipyrrole]-2,2',5,5'-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Bipyrrole]-2,2',5,5'-tetraone | |
CAS RN |
6903-84-0 | |
Record name | [1,1'-Bipyrrole]-2,2',5,5'-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.